2-Chloro-5-hydroxybenzene-1-sulfonic acid
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Overview
Description
2-Chloro-5-hydroxybenzene-1-sulfonic acid is an aromatic compound with a benzene ring substituted with a chlorine atom, a hydroxyl group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2-chlorophenol, where the hydroxyl group directs the sulfonic acid group to the para position relative to the chlorine atom. The reaction is carried out using concentrated sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-hydroxybenzoquinone.
Reduction: Formation of 2-chloro-5-hydroxybenzenesulfonate.
Substitution: Formation of 2-substituted-5-hydroxybenzenesulfonic acids.
Scientific Research Applications
2-Chloro-5-hydroxybenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydroxybenzene-1-sulfonic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect enzyme activity, protein function, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonic acid: Similar structure but with two chlorine atoms.
2-Hydroxybenzenesulfonic acid: Lacks the chlorine atom.
5-Amino-2-hydroxybenzenesulfonic acid: Contains an amino group instead of chlorine.
Properties
CAS No. |
91220-44-9 |
---|---|
Molecular Formula |
C6H5ClO4S |
Molecular Weight |
208.62 g/mol |
IUPAC Name |
2-chloro-5-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H5ClO4S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3,8H,(H,9,10,11) |
InChI Key |
DNZQLPUMEJPOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)O)Cl |
Origin of Product |
United States |
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